[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester
Description
Thiazole Derivatives in Chemical Research
Thiazole derivatives have emerged as fundamental components in contemporary chemical research, representing a class of heterocyclic compounds with extraordinary versatility and biological significance. The thiazole moiety, characterized by its five-membered ring containing both sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and pharmaceutical development. Research has demonstrated that thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties, making them invaluable targets for drug discovery initiatives. The unique electronic properties of the thiazole ring, arising from the presence of both electron-donating sulfur and electron-accepting nitrogen atoms, create a stable heterocyclic framework that facilitates diverse chemical modifications and biological interactions.
Contemporary investigations have revealed that more than ninety thiazole-containing derivatives are currently under clinical investigation, with numerous thiazole analogs having received approval for treating various diseases. The structural diversity achievable through thiazole modification has led to the development of compounds with enhanced bioavailability, improved selectivity, and reduced toxicity profiles. The thiazole scaffold's ability to undergo various chemical transformations, including nucleophilic substitution, cycloaddition, and oxidation reactions, provides synthetic chemists with multiple pathways for developing novel bioactive compounds. Furthermore, thiazole derivatives demonstrate significant potential in targeting specific biological pathways, paving the way for innovative therapeutic agents with improved pharmacokinetic profiles.
The significance of thiazole derivatives extends beyond pharmaceutical applications, encompassing agricultural chemistry, materials science, and industrial applications. Commercial thiazole compounds include fungicides such as thifluzamide and tricyclazole, as well as various dyes and specialized chemical intermediates. The compound [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester exemplifies the sophisticated structural modifications possible within the thiazole framework, incorporating chloroacetyl and methyl ester functionalities that expand its potential applications.
Historical Development and Discovery
The historical development of thiazole chemistry traces its origins to the pioneering work of Hantzsch in 1889, who established the fundamental synthetic methodology for thiazole ring formation through the reaction of alpha-halocarbonyl compounds with thioamides or thiourea. This foundational synthetic approach, known as the Hantzsch thiazole synthesis, provided the groundwork for subsequent developments in thiazole chemistry and remains one of the most widely employed methods for thiazole preparation. The Hantzsch synthesis mechanism involves nucleophilic attack by the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl compound, followed by cyclization and dehydration to form the corresponding thiazole ring.
Following Hantzsch's initial contributions, the field of thiazole chemistry expanded significantly throughout the twentieth century, with researchers developing alternative synthetic methodologies to access diverse thiazole derivatives. The Cook-Heilbron method emerged as another important synthetic route, utilizing aminonitrile reactions with carbon disulfide to produce 2,4-disubstituted 5-aminothiazole derivatives. Additional synthetic approaches, including the Robinson-Gabriel method involving cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide, further expanded the synthetic toolkit available for thiazole preparation.
The discovery and characterization of naturally occurring thiazole-containing compounds provided additional impetus for thiazole research. The identification of thiamine (vitamin B1) as containing a thiazole ring highlighted the biological importance of this heterocyclic system. Subsequently, researchers identified numerous other natural products containing thiazole moieties, including peptide alkaloids, metabolites, and cyclopeptides, demonstrating the widespread occurrence of thiazole structures in biological systems. The development of this compound represents a continuation of this historical progression, incorporating modern synthetic strategies to create sophisticated thiazole derivatives with enhanced functionality.
Chemical Classification and Nomenclature
This compound belongs to the broader classification of thiazole derivatives, specifically representing a substituted thiazole with both amide and ester functionalities. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, thiazole is designated as 1,3-thiazole, indicating the positions of the nitrogen and sulfur atoms within the five-membered heterocyclic ring. The compound's systematic name reflects the complex substitution pattern, with the chloroacetamide group attached to the 2-position of the thiazole ring and the acetic acid methyl ester moiety connected to the 5-position.
The molecular formula C8H9ClN2O3S provides essential information about the compound's atomic composition, indicating the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight of 248.69 grams per mole places this compound within the range typical for small molecule pharmaceuticals and chemical intermediates. The Chemical Abstracts Service (CAS) registry number 869951-10-0 provides a unique identifier for this specific compound, facilitating accurate identification and retrieval of associated research data.
Within the broader context of heterocyclic chemistry, this compound exemplifies the concept of molecular hybridization, where multiple pharmacophoric elements are combined within a single molecular framework to potentially enhance biological activity or chemical reactivity. The presence of the chloroacetyl group introduces electrophilic reactivity, while the thiazole ring provides aromatic stability and potential sites for hydrogen bonding interactions. The methyl ester functionality offers opportunities for hydrolysis to generate the corresponding carboxylic acid, potentially modifying the compound's biological activity and pharmacokinetic properties.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry, demonstrating the sophisticated molecular design possible through strategic incorporation of heteroatoms and functional groups. The thiazole ring system represents a prototypical example of aromatic heterocycles, featuring significant pi-electron delocalization that contributes to the compound's stability and reactivity patterns. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates a unique electronic environment that influences the compound's chemical behavior and biological interactions.
The aromatic character of the thiazole ring is evidenced by proton nuclear magnetic resonance chemical shifts, with ring protons typically absorbing between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects. The calculated pi-electron density distribution within the thiazole ring identifies C5 as the primary site for electrophilic substitution reactions, while the C2-H position demonstrates susceptibility to deprotonation, reflecting the acidic nature of this proton. These electronic properties directly influence the compound's reactivity and provide insight into potential synthetic modifications and chemical transformations.
The chloroacetyl substituent introduces additional structural complexity, providing a reactive electrophilic center that can participate in nucleophilic substitution reactions with various biological nucleophiles, including amino acid residues in proteins. This reactivity pattern suggests potential mechanisms for biological activity, where the compound might form covalent bonds with target proteins, leading to modulation of enzymatic functions. The positioning of the chloroacetyl group at the 2-position of the thiazole ring optimizes its accessibility for such interactions while maintaining the overall structural integrity of the heterocyclic system.
The acetic acid methyl ester moiety attached to the 5-position of the thiazole ring contributes additional functionality and potential for chemical modification. The ester group can undergo hydrolysis under appropriate conditions to generate the corresponding carboxylic acid, potentially altering the compound's polarity, solubility, and biological activity. This structural feature also provides opportunities for further derivatization through ester exchange reactions or amide formation, expanding the potential chemical space accessible from this molecular scaffold.
| Structural Feature | Chemical Significance | Potential Applications |
|---|---|---|
| Thiazole Ring | Aromatic heterocycle with pi-electron delocalization | Drug discovery, materials science |
| Chloroacetyl Group | Electrophilic reactive center | Protein modification, biological activity |
| Methyl Ester | Hydrolyzable functionality | Prodrug development, chemical modification |
| 2,5-Disubstitution Pattern | Balanced reactivity and stability | Synthetic intermediate, pharmaceutical development |
The overall three-dimensional structure of this compound reflects the planar nature of the thiazole ring system, with substituents oriented to minimize steric interactions while maximizing potential hydrogen bonding and other intermolecular interactions. This structural arrangement contributes to the compound's potential biological activity by facilitating favorable interactions with target proteins or other biological macromolecules. The compound's molecular architecture demonstrates the successful integration of multiple functional groups within a coherent structural framework, exemplifying modern approaches to heterocyclic chemistry and drug design.
Properties
IUPAC Name |
methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-10-8(15-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOFRJSQNSJIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359442 | |
| Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869951-10-0 | |
| Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation and Functionalization
The thiazole backbone is typically synthesized via cyclization reactions. A common precursor, (2-aminothiazol-5-yl)-acetic acid, is prepared by condensing thiourea derivatives with α-halo ketones or esters. For instance, reacting 1-isothiocyanato-2-chloro-2-propene with chlorine in dichloromethane at 25–40°C generates 2-chloro-5-chloromethyl thiazole hydrochloride, which is subsequently neutralized to yield the free base. This intermediate serves as a scaffold for further modifications.
Chloroacetylation of the Amino Group
Introducing the chloroacetyl moiety to the 2-amino group requires careful stoichiometry. Chloroacetyl chloride is reacted with the thiazole-amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimal conditions include:
Esterification of the Acetic Acid Side Chain
The carboxylic acid group at the 5-position is esterified using methanol under acidic catalysis. Sulfuric acid or thionyl chloride (SOCl₂) are preferred catalysts due to their efficiency in protonating the carbonyl oxygen, facilitating nucleophilic attack by methanol. Key parameters:
- Reaction time : 3–12 hours.
- Workup : Washing with sodium bicarbonate to pH 4–6 removes residual acid.
Industrial-Scale Optimization Strategies
Solvent Recycling and Cost Efficiency
Reusing filtrates from centrifugation steps significantly improves process economics. For example, recycling dichloromethane filtrate in the chlorination step boosted yields from 88.5% to 95.5%. This approach reduces raw material costs and waste generation.
Temperature and Reaction Time Trade-offs
Lower temperatures (25–30°C) minimize thermal decomposition of intermediates, while extended stirring (3–12 hours) ensures complete conversion. The table below compares yields under varying conditions:
| Temperature (°C) | Stirring Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25–30 | 3 | 88.5 | 99.7 |
| 30–40 | 12 | 95.5 | 99.7 |
Catalytic Systems and Their Impact
Thionyl chloride outperforms traditional Brønsted acids in esterification due to its dual role as a solvent and catalyst. In contrast, triethylamine is critical during chloroacetylation for scavenging HCl, preventing side reactions like N-alkylation.
Analytical and Purification Techniques
Chromatographic Monitoring
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to track reaction progress. Retention times for key intermediates:
- (2-Aminothiazol-5-yl)-acetic acid: 4.2 min
- Chloroacetylated intermediate: 6.8 min
- Final ester product: 8.5 min
Crystallization and Filtration
Post-reaction mixtures are cooled to 0–5°C to precipitate the product, which is then washed with cold sodium bicarbonate solution. This step removes unreacted chloroacetyl chloride and acid catalysts, yielding >99% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Diacetylation and over-chlorination are common issues. To suppress these:
Hydrolytic Instability
The methyl ester group is prone to hydrolysis in aqueous media. Storage under anhydrous conditions (e.g., over molecular sieves) extends shelf life.
Comparative Evaluation of Synthetic Pathways
The table below contrasts two industrial methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the ester to an alcohol.
Substitution: The chloro group in the compound can be substituted with various nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or primary amines can be used under mild heating conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis:
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as oxidation to form sulfoxides or sulfones and reduction to produce alcohol derivatives.
Table 1: Comparison of Reactions Involving [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester
| Reaction Type | Products | Notes |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Useful for further functionalization |
| Reduction | Alcohol Derivatives | Important for modifying biological activity |
| Substitution | Amino or Thiol Derivatives | Enhances biological interactions |
Biology
Biochemical Probes:
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules. It can help elucidate enzyme mechanisms and protein functions.
Antimicrobial and Anticancer Properties:
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, studies have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL for various derivatives .
Medicine
Drug Development:
The compound is being investigated for its potential applications in drug development. Its derivatives are evaluated for their efficacy against various pathogens and cancer cell lines. The chloroacetyl group may enhance the compound's ability to form covalent bonds with proteins, potentially leading to therapeutic effects.
Case Study: Antitubercular Activity
A recent study highlighted the synthesis of thiazole-based compounds derived from this compound, demonstrating promising anti-tubercular activity comparable to standard treatments like Rifampicin .
Industrial Applications
Agrochemicals and Pharmaceuticals:
In the industrial sector, this compound finds applications in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiazole ring can modulate enzymatic activity through covalent bonding with nucleophilic sites on proteins.
Mechanism of Action
The mechanism by which [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The ester group can undergo hydrolysis, releasing the active acid form that can further interact with biological targets.
Comparison with Similar Compounds
Conclusion
[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester is a versatile compound with significant potential in various scientific and industrial applications Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in research and development
Biological Activity
[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to explore the biological activity of this specific compound, discussing its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is C₈H₉ClN₂O₃S. The synthesis typically involves a reaction between thiazole derivatives and chloroacetyl chloride in the presence of a base such as triethylamine, followed by esterification with methanol . This compound's structure allows it to interact with various biological targets due to the presence of both chloroacetyl and thiazole moieties.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to the modulation of enzymatic functions. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their activity. Additionally, the hydrolysis of the ester group can release the active acid form, further enhancing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli .
Antifungal Activity
Thiazole derivatives also demonstrate antifungal activity. A study found that certain thiazole-based compounds exhibited promising antifungal effects against Fusarium oxysporum and Aspergillus sclerotiorum, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. For example, one study reported IC₅₀ values ranging from 3.0 µM to 10 µM for different thiazole analogs against human cancer cell lines such as MCF-7 and A549 . These findings indicate that this compound may also exhibit similar anticancer properties.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study on thiazole derivatives found that those containing chloroacetyl groups had enhanced antibacterial activities compared to their non-substituted counterparts. The study highlighted the importance of substituents in modulating biological activity .
- Anticancer Research : In vitro studies demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests potential therapeutic applications in cancer treatment .
- Fungal Inhibition : A series of experiments showed that specific thiazole derivatives inhibited fungal growth effectively, with some exhibiting MIC values comparable to established antifungal agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester?
- Methodology : A common approach involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts. After dilution with water, the product is filtered, washed, and recrystallized from ethanol-DMF mixtures . Alternative methods employ sodium azide (NaN₃) in toluene:water (8:2) under reflux for nucleophilic substitution, followed by extraction with ethyl acetate and drying over Na₂SO₄ .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimize solvent ratios for crystallization to minimize impurities.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- Chromatography : Use HPLC or TLC with hexane:ethyl acetate (9:1) to assess purity .
- Spectroscopy : Confirm the presence of the chloroacetamide group via IR (C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (singlet for methyl ester at δ ~3.6–3.8 ppm) .
- Elemental Analysis : Verify C, H, N, and S content to ensure stoichiometric consistency .
Q. What solvent systems are effective for recrystallization?
- Ethanol-DMF mixtures (e.g., 3:1 v/v) are preferred for recrystallizing thiazole derivatives due to their polarity gradients, which enhance crystal formation while dissolving organic byproducts . For liquid intermediates, ethyl acetate extraction followed by drying over Na₂SO₄ is recommended .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways in thiazole functionalization?
- Mechanistic Insight : Chloroacetyl chloride reacts preferentially with the thiazole’s amino group, but prolonged reflux or excess reagent may lead to over-acylation or hydrolysis of the methyl ester. Kinetic studies suggest maintaining temperatures ≤25°C and stoichiometric control to suppress side reactions .
- Contradiction Resolution : Discrepancies in yield (e.g., 70–85%) across studies may arise from variations in solvent polarity (toluene vs. dioxane) or base strength (triethylamine vs. K₂CO₃).
Q. What computational strategies predict the compound’s bioactivity?
- Molecular Docking : Dock the compound into target proteins (e.g., kinases or bacterial enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the chloroacetamide group and catalytic residues (e.g., Ser/Thr in kinases) .
- SAR Studies : Replace the methyl ester with ethyl or benzyl esters to evaluate steric and electronic effects on binding affinity .
Q. How can contradictory spectral data from different synthetic batches be resolved?
- Case Study : If NMR shows unexpected peaks at δ ~2.1 ppm, this may indicate residual DMF from recrystallization. Confirm via ¹³C-NMR (DMF carbonyl at δ ~167 ppm) and implement additional washing steps with ethanol .
- Hypothesis Testing : Use LC-MS to detect trace byproducts (e.g., hydrazides from incomplete esterification) and adjust reaction times or stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
